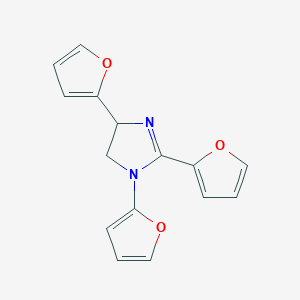
1,2,4-Tri(furan-2-yl)-4,5-dihydro-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Tri(furan-2-yl)-4,5-dihydro-1H-imidazole is a heterocyclic compound that features a unique structure with three furan rings attached to an imidazole core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Tri(furan-2-yl)-4,5-dihydro-1H-imidazole typically involves the reaction of furan derivatives with imidazole precursors. One common method includes the treatment of 2-R-4,5-di(furan-2-yl) imidazoles with benzyl chlorides or allyl chloride in the presence of sodium hydride . This reaction yields the desired imidazole derivatives in good yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve higher yields and purity on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,4-Tri(furan-2-yl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form corresponding furanones.
Reduction: The imidazole ring can be reduced under specific conditions to yield dihydroimidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted imidazole and furan derivatives.
Applications De Recherche Scientifique
1,2,4-Tri(furan-2-yl)-4,5-dihydro-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of advanced materials, including polymers and catalysts.
Mécanisme D'action
The mechanism of action of 1,2,4-Tri(furan-2-yl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazoles: Known for their antibacterial and antifungal properties.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: Exhibits a wide range of pharmacological activities, including anticancer and antiviral properties.
Uniqueness
1,2,4-Tri(furan-2-yl)-4,5-dihydro-1H-imidazole is unique due to its specific structure, which combines the properties of furan and imidazole rings. This unique combination allows it to participate in a variety of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
73467-78-4 |
|---|---|
Formule moléculaire |
C15H12N2O3 |
Poids moléculaire |
268.27 g/mol |
Nom IUPAC |
1,2,4-tris(furan-2-yl)-4,5-dihydroimidazole |
InChI |
InChI=1S/C15H12N2O3/c1-4-12(18-7-1)11-10-17(14-6-3-9-20-14)15(16-11)13-5-2-8-19-13/h1-9,11H,10H2 |
Clé InChI |
PGCXJPUBQMBJLL-UHFFFAOYSA-N |
SMILES canonique |
C1C(N=C(N1C2=CC=CO2)C3=CC=CO3)C4=CC=CO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



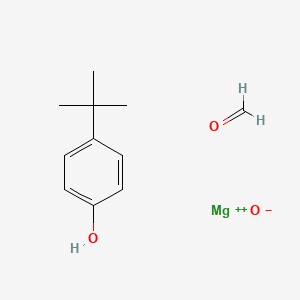
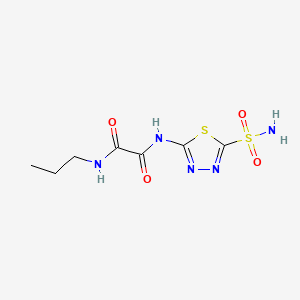
sulfanylidene-lambda~5~-phosphane](/img/structure/B14456385.png)

![1-[(5-Methyl-2-nitrophenyl)methyl]aziridine-2-carbonitrile](/img/structure/B14456390.png)

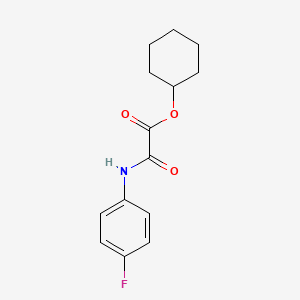
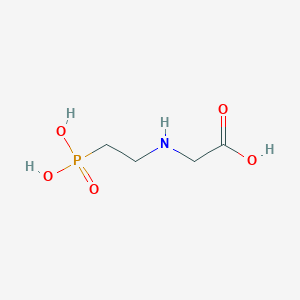
![1,1'-[1,3-Phenylenebis(oxy)]bis(3-ethynylbenzene)](/img/structure/B14456424.png)
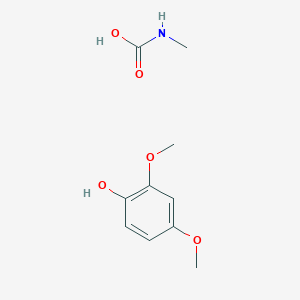
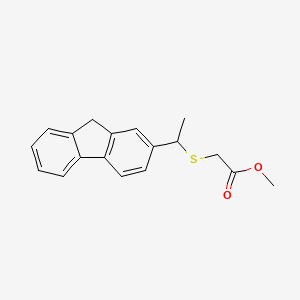
![2-Butanone, 4-phenyl-4-[(trimethylsilyl)oxy]-](/img/structure/B14456480.png)
![1,3-Bis[(benzyloxy)methyl]dihydropyrimidine-2,4(1H,3H)-dione](/img/structure/B14456485.png)
